1,4-Naphthalenedione, 2-(1,1-dimethylethyl)-
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Overview
Description
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)-, also known as 2-tert-butylnaphthalene-1,4-dione, is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthoquinone, characterized by the presence of a tert-butyl group at the 2-position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of 1,4-naphthoquinone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- often involves large-scale batch or continuous processes. The use of optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, ensures efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The specific molecular targets and pathways involved in these processes are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the tert-butyl group.
2-Methyl-1,4-naphthoquinone: A similar compound with a methyl group instead of a tert-butyl group.
2,3-Dimethyl-1,4-naphthoquinone: Another derivative with two methyl groups at the 2 and 3 positions.
Uniqueness
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other naphthoquinone derivatives .
Properties
CAS No. |
51595-06-3 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-tert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-14(2,3)11-8-12(15)9-6-4-5-7-10(9)13(11)16/h4-8H,1-3H3 |
InChI Key |
MSRXJQADDALUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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